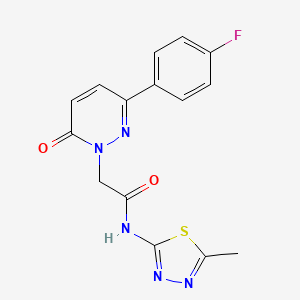

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a 5-methyl-1,3,4-thiadiazole moiety at the acetamide nitrogen. Its molecular formula is C₁₆H₁₂FN₅O₂S, with a molecular weight of 357.37 g/mol . The 1,3,4-thiadiazole ring is known for its electron-deficient nature, which may influence both reactivity and biological activity.

Synthetic routes for analogous compounds typically involve coupling reactions between pyridazinone intermediates and thiadiazole-containing acetamides, often using reagents like cesium carbonate in dry dimethylformamide (DMF) under mild conditions . Characterization methods include ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, which confirm structural integrity through key signals such as carbonyl stretches (~1660–1680 cm⁻¹) and aromatic proton resonances .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O2S/c1-9-18-19-15(24-9)17-13(22)8-21-14(23)7-6-12(20-21)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHGPNARUXESJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

Formation of the Thiadiazole Moiety: This can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reactions: The final step involves coupling the pyridazine and thiadiazole intermediates through an acetamide linkage, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, organometallic reagents, polar aprotic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with five analogs from recent literature.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations:

Structural Diversity: The target compound’s pyridazinone-thiadiazole hybrid is distinct from benzothiazole-thiadiazole hybrids (e.g., 4g) and pyrazole-containing analogs (e.g., 6g). The absence of a sulfhydryl (-SH) or piperazinyl group in the target may reduce metabolic susceptibility compared to 4g and 6g . Unlike flufenacet, an herbicide with a trifluoromethyl-thiadiazole group, the target compound lacks pesticidal substituents, suggesting divergent applications .

Spectroscopic Trends: Carbonyl stretches in the target (~1660 cm⁻¹) align with pyridazinone derivatives but are less intense than the ester carbonyl in flufenacet (1730 cm⁻¹) . Aromatic proton shifts (δ 7.2–8.0 ppm) overlap with fluorophenyl signals in 6g (δ 6.8–7.6 ppm), confirming electronic similarities .

Thermal Stability :

- The target’s melting point is unreported, but analogs like 4g (263–265°C) and 4j (261–263°C) suggest that thiadiazole-acetamide derivatives generally exhibit high thermal stability, likely due to rigid heterocyclic cores .

Biological Implications :

- While 4g–4j demonstrate antiproliferative activity, the target’s biological profile remains unstudied. The 4-fluorophenyl group, common in bioactive molecules, may enhance receptor binding via halogen interactions .

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.4 g/mol. The structure features a pyridazinone core with a fluorophenyl group and a thiadiazole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O4 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide |

| InChI Key | FTYOBDSZPVJVDM-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes that play crucial roles in various biochemical pathways.

- Receptor Modulation : The compound can interact with cell surface receptors, altering cellular signaling pathways.

- Gene Expression : It influences the expression of genes associated with disease processes or cellular functions .

Biological Activities

Research indicates that derivatives of pyridazinones exhibit a wide range of biological activities, including:

Antimicrobial Activity

Pyridazinone derivatives have shown promising results against various microbial strains. For instance:

- Compounds containing thiadiazole moieties demonstrated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .

- Specific studies highlighted the effectiveness of related compounds in inhibiting the growth of E. coli and S. aureus.

Anticancer Activity

Studies evaluating the cytotoxic effects of similar compounds against cancer cell lines (e.g., MCF-7 and HeLa) reported varying degrees of activity:

- Compounds with structural similarities to our target compound exhibited IC50 values indicating effective cytotoxicity against these cell lines . For example, one derivative showed an IC50 value of 29 μM against HeLa cells.

Case Studies

- Synthesis and Evaluation : A study synthesized derivatives based on the pyridazinone core and evaluated their cytotoxicity against cancer cell lines using MTT assays. The results indicated that certain substitutions significantly enhanced biological activity .

- Antimicrobial Screening : Another study focused on synthesizing new pyridazinone derivatives with thiadiazole groups. These compounds were tested for their antimicrobial properties and showed promising results against various pathogens, indicating their potential as therapeutic agents .

Q & A

Q. What are the key synthetic methodologies and analytical techniques for synthesizing and characterizing this compound?

The synthesis involves multi-step organic reactions, including chlorination (using thionyl chloride), cyclization (catalyzed by bases like K₂CO₃), and acetylation. Critical steps include forming the pyridazinone core via hydrazine-carbonyl condensation and introducing the thiadiazole moiety through alkylation . Analytical validation requires NMR (¹H/¹³C for structural elucidation), mass spectrometry (HRMS for molecular weight confirmation), and HPLC (for purity >95%) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

X-ray crystallography (for solid-state conformation) and 2D NMR (e.g., COSY, HSQC) resolve connectivity, particularly for the fluorophenyl and thiadiazole groups. IR spectroscopy verifies functional groups (e.g., C=O at ~1680 cm⁻¹) .

Q. What are the standard protocols for assessing its solubility and stability in preclinical studies?

Use pH-dependent solubility assays (e.g., shake-flask method in buffers from pH 1.2 to 7.4) and accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. DMSO is preferred for stock solutions due to its low reactivity with thiadiazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include solvent polarity (DMF vs. THF), temperature (60–100°C for cyclization), and catalyst loading (e.g., 10 mol% Pd(OAc)₂ for cross-coupling). Response surface methodology (RSM) can model interactions between variables .

Q. What strategies resolve contradictory bioactivity data across assay models?

Discrepancies may arise from assay-specific conditions (e.g., cell permeability vs. protein binding). Validate using orthogonal assays:

- In vitro: Enzymatic inhibition (IC₅₀) vs. cell-based viability (MTT assay).

- In silico: Molecular docking (AutoDock Vina) to compare binding modes .

Q. How can computational modeling predict metabolic pathways and toxicity?

Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., oxidation of the thiadiazole ring). MD simulations (AMBER/CHARMM) assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Q. What experimental approaches validate target engagement in complex biological systems?

Q. How to address stability issues under physiological conditions?

Conduct forced degradation studies (oxidative: H₂O₂; hydrolytic: HCl/NaOH) with LC-MS to identify breakdown products. Stabilize via formulation (e.g., PEGylation or cyclodextrin encapsulation) .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity?

- Hypothesis 1: Poor cellular uptake (validate via LC-MS intracellular concentration measurements).

- Hypothesis 2: Off-target effects (use siRNA knockdown or CRISPR-Cas9 gene editing to isolate pathways) .

Q. What structural analogs can clarify SAR for the pyridazinone-thiadiazole scaffold?

Compare with derivatives like N-(2-(trifluoromethyl)phenyl)acetamide () and 2-((4-ethylphenyl)thio)-N-thiadiazole analogs (). Focus on substituent effects:

- Electron-withdrawing groups (e.g., -F on phenyl) enhance metabolic stability.

- Methyl on thiadiazole improves solubility but reduces target affinity .

Methodological Recommendations

- For crystallographic data: Collaborate with facilities using synchrotron radiation (e.g., APS or ESRF) to resolve ambiguous electron densities .

- For assay design: Include positive controls (e.g., staurosporine for kinase inhibition) and validate with ≥3 biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.